1,5-Pentanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water

Miscible with methanol, ethanol, acetone, ethyl acetate. Soluble in ether (25 °C) 11% w/w. Limited solubility in benzene, trichloroethylene, methylene chloride, petroleum ether, heptane.

Soluble in alcohols, acetone, and relatively insoluble in aliphatic and aromatic hydrocarbons

Synonyms

Canonical SMILES

Biodegradable Polymers

One of the most promising research areas for 1,5-PDO involves its use as a building block for bio-based and biodegradable polymers. Due to its structure, 1,5-PDO can be readily incorporated into the synthesis of polyesters, polycarbonates, and polyurethanes []. These polymers, derived from renewable resources, offer a more sustainable alternative to traditional petroleum-based plastics [].

Research is ongoing to optimize the production and properties of these bio-based polymers using 1,5-PDO. Studies explore their potential applications in various fields, including packaging materials, textiles, and biomedical devices [].

Chemical Synthesis

Beyond polymers, 1,5-PDO serves as a valuable intermediate in various organic syntheses. Its unique structure with two hydroxyl groups spaced by five carbons allows researchers to utilize it in diverse reactions. Examples include:

- Enantioselective synthesis: Research explores the use of 1,5-PDO in the development of selective synthesis methods for specific chiral molecules with potential applications in pharmaceuticals and other fields [].

- Thin film deposition: Studies investigate the use of 1,5-PDO as an oxygen precursor for the creation of thin films of materials like zinc oxide through a technique called atomic layer deposition [].

These examples highlight the versatility of 1,5-PDO as a starting material for various chemical transformations in scientific research.

Future Research Directions

The exploration of 1,5-PDO's potential in scientific research is still ongoing. Future research directions may involve:

- Developing efficient and cost-effective methods for large-scale production of 1,5-PDO from renewable resources.

- Further exploration of its application in bio-based materials with improved properties and functionalities.

- Investigating its potential in other areas of organic synthesis and material science.

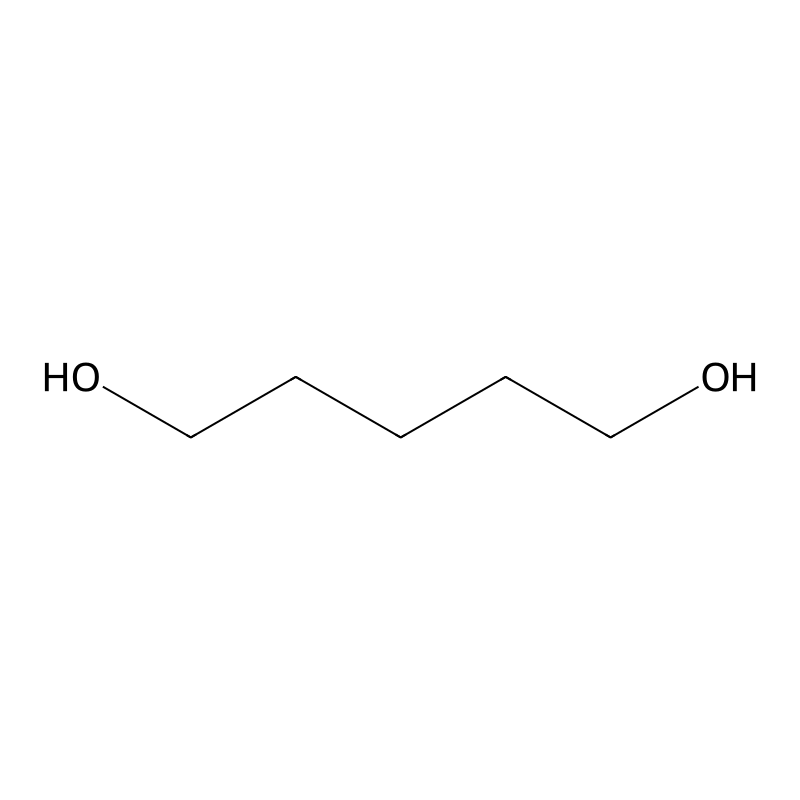

1,5-Pentanediol is a linear aliphatic diol with the molecular formula and a molecular weight of approximately 104.15 g/mol. It is known by several names, including α,ω-Pentanediol, Pentamethylene glycol, and 1,5-Dihydroxypentane. This compound features two hydroxyl groups located at the first and fifth carbon atoms of the pentane chain, giving it unique chemical properties that make it suitable for various applications in industrial chemistry and materials science .

- Esterification: Reacting with carboxylic acids to form esters, which are important in the production of plastics and resins.

- Dehydration: Under acidic conditions, 1,5-pentanediol can undergo dehydration to yield cyclic ethers or other products.

- Hydrogenation: It can be produced through the catalytic hydrogenation of glutaric acid or its esters .

The biological activity of 1,5-pentanediol has been explored in various studies. It exhibits low toxicity and is considered safe for use in personal care products and cosmetics. Its hydrophilic nature allows it to function as a humectant, helping to retain moisture in formulations. Additionally, its potential as an antimicrobial agent has been investigated, although more research is needed to fully understand its effects on microbial growth .

There are several methods for synthesizing 1,5-pentanediol:

- Catalytic Hydrogenation: The most common method involves the hydrogenation of glutaric acid or its esters (e.g., dimethyl glutarate) using metal catalysts such as nickel or palladium .

- From Tetrahydrofurfuryl Alcohol: Recent studies have demonstrated the selective production of 1,5-pentanediol from tetrahydrofurfuryl alcohol using various catalysts under mild conditions, achieving high yields .

- Biobased Processes: Innovative methods have been developed that utilize biomass-derived substrates like acetic acid and 3,4-dihydro-2H-pyran to produce 1,5-pentanediol through successive reactions .

1,5-Pentanediol has a wide range of applications across different industries:

- Cosmetics and Personal Care: Used as a moisturizer and humectant.

- Plastics and Polymers: Acts as a building block for polyesters and polyurethanes.

- Pharmaceuticals: Utilized in drug formulations due to its solubility properties.

- Food Industry: Occasionally used as a food additive due to its low toxicity .

Several compounds share structural similarities with 1,5-pentanediol. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| 1,2-Ethanediol | C2H6O2 | Commonly known as ethylene glycol; used as antifreeze |

| 1,3-Propanediol | C3H8O2 | Used in cosmetics; less viscous than 1,5-pentanediol |

| 1,4-Butanediol | C4H10O2 | Important in polymer production; higher reactivity |

| 1,6-Hexanediol | C6H14O2 | Used in plasticizers; longer chain increases hydrophobicity |

Uniqueness of 1,5-Pentanediol

1,5-Pentanediol's unique positioning of hydroxyl groups at the terminal ends of the pentane chain distinguishes it from other diols. This configuration imparts specific physical properties such as higher boiling points and lower volatility compared to shorter-chain diols like 1,2-ethanediol or 1,3-propanediol. Its versatility in applications ranging from cosmetics to industrial materials further highlights its significance within this class of compounds .

The history of 1,5-pentanediol traces back to the early 20th century, though it gained widespread industrial importance in the 1950s as an intermediate for plastics and resins. Initially, production methods relied exclusively on petrochemical routes, with the primary synthesis pathway involving the catalytic hydrogenation of glutaric acid or its esters such as dimethyl or ethyl glutarate. Alternative chemical routes were also developed, including preparation from 2,3-dihydropyran, δ-hydroxyvaleraldehyde, and furfural.

Traditional production methods include:

- Reduction of glutaric acid or its esters (most common historical approach)

- Hydrogenation of 2,3-dihydropyran

- Conversion of pentamethylene bromide to diacetate followed by hydrolysis

- Preparation from δ-hydroxyvaleraldehyde

- Hydrogenolysis of tetrahydrofurfuryl alcohol

The evolution of production strategies has seen a significant shift toward more sustainable approaches in recent years. A notable advancement has been the development of biomass-derived pathways, particularly using furfural as a starting material. Researchers have demonstrated high-yield conversion processes (up to 80%) using multi-step reactions involving hydrogenation, dehydration, hydration, and subsequent hydrogenation over inexpensive catalysts.

The most revolutionary development, however, has been the emergence of biosynthetic pathways. Since no natural metabolic pathway exists for 1,5-PDO biosynthesis, researchers have designed and constructed artificial pathways using metabolic engineering approaches in microorganisms such as Escherichia coli. These bio-based production methods represent a paradigm shift from traditional chemical synthesis toward more sustainable manufacturing processes.

Strategic Importance in Polymer and Chemical Industries

1,5-Pentanediol serves as a critical building block across multiple industries, with its strategic importance growing as manufacturers seek alternatives to petroleum-derived chemicals. Its linear structure with an odd number of carbon atoms provides unique properties that make it valuable for various applications.

Table 1: Primary Industrial Applications of 1,5-Pentanediol

| Industry | Applications | Key Benefits |

|---|---|---|

| Polymer Production | Polyesters, polyurethanes, polycarbonate diols | Improved flexibility, adhesion, weatherability |

| Coatings | Solvent-borne paints, stoving enamels, can & coil coatings | Balance between hardness and flexibility |

| Adhesives & Sealants | Polyester and polyurethane adhesives | Enhanced adhesive properties |

| Personal Care | Moisturizers, solvents in cosmetic formulations | Humectant properties, solubilizing ability |

| Agriculture | Stabilizer for pesticides and herbicides | Improved formulation stability |

| Electronics | Circuit board manufacturing | Specialized coating properties |

| Pharmaceutical | Intermediate for pharmaceutical products | Building block for active compounds |

In the polymer industry, 1,5-PDO is particularly valued for its ability to modify the properties of polyesters and polyurethanes. When incorporated into polymer chains, it contributes a good balance between hardness and flexibility, adhesion, weatherability, and hydrolysis resistance. This makes 1,5-PDO-based polymers suitable for demanding applications where both durability and flexibility are required.

The compound also serves as an important intermediate in the synthesis of various chemicals. It can be used to produce δ-valerolactone, halogenated substances, and specialized monomers. Its role as a solvent in inkjet ink formulations further demonstrates its versatility across industrial applications.

Comparative Advantages Over Petroleum-Derived Diols

Bio-based 1,5-pentanediol offers several significant advantages over traditional petroleum-derived diols, particularly the widely used 1,6-hexanediol (HDO). These advantages span environmental, performance, and potentially economic dimensions.

Environmental Benefits

The most striking advantage is the dramatic reduction in environmental impact. According to an independent life cycle assessment (LCA) conducted for Pyran's bio-based 1,5-PDO:

- Up to 99% reduction in greenhouse gas emissions compared to petroleum-derived 1,6-hexanediol

- 82% reduction in GHG emissions from process efficiency gains alone

- Additional environmental benefits in resource consumption and particulate matter reduction

These environmental advantages stem from both the renewable nature of the feedstocks and more efficient processing technologies. Bio-based 1,5-PDO can be produced from non-food renewable feedstocks such as corn cobs, wood, and sugarcane bagasse, diverting agricultural waste streams toward value-added chemical production.

Performance Characteristics

Research comparing bio-based 1,5-PDO with petroleum-derived alternatives has shown promising results regarding performance characteristics:

- Polyester polyols based on bio-PDO exhibit similar performance to those based on petroleum-derived HDO in terms of hardness, flexibility, adhesion strength, and solvent resistance

- In adhesive applications, 1,5-PDO-based formulations showed lower green strength (initial adhesion) and longer open time (workable period), which can be advantageous for certain applications

- The C5 structure of 1,5-PDO provides unique polymer properties distinct from those of even-carbon diols like 1,4-butanediol or 1,6-hexanediol

Studies have shown that common bio-based impurities have minimal impact on product performance at the low levels (<2 wt%) found in leading bio-PDO processes, addressing a common concern regarding bio-based alternatives.

Economic Considerations

While petroleum-derived diols currently dominate the market due to established production infrastructure, bio-based 1,5-PDO is positioned to become economically competitive:

- Analysis of a furfural-to-1,5-PDO process estimated a minimum selling price of $1,973 per ton, suggesting economic feasibility for commercial production

- Bio-PDO may provide a lower-cost alternative to 1,6-hexanediol (HDO), which has historically experienced supply constraints and price volatility

- The ChemNet China price comparison (as of 2007) listed 1,5-pentanediol at approximately US$9,700/tonne, indicating a substantial market value

The economic viability of bio-based 1,5-PDO is improving as production technologies mature and scale. Pyran, a leading developer of bio-based 1,5-PDO, has completed front-end engineering design for a commercial-scale facility and selected a U.S. production site, indicating progression toward larger-scale production.

Microbial Engineering for Lysine-to-1,5-PDO Conversion

Enzymatic Cascades: Decarboxylation, Transamination, and Reduction

The artificial 1,5-PDO biosynthetic pathway operates through two sequential modules: the 5-HV synthesis module and the 1,5-PDO synthesis module. In Escherichia coli, lysine undergoes oxidative decarboxylation via lysine monooxygenase (DavB) from Pseudomonas putida KT2440, yielding 5-aminopentanal [1] [6]. This intermediate is hydrolyzed by 5-aminopentanamidase (DavA) to form 5-aminovalerate, which is subsequently transaminated by 4-aminobutyrate aminotransferase (GabT) using α-ketoglutarate as an amino acceptor [1] [3]. The resulting glutarate semialdehyde is reduced to 5-HV by NADPH-dependent aldehyde reductase YahK [1] [6].

The 1,5-PDO synthesis module employs carboxylate reductase (CAR) to convert 5-HV into 5-hydroxypentanal, which is further reduced by YahK or a homolog to yield 1,5-PDO [2] [6]. Flux balance analysis of this pathway in E. coli iML1515 predicts a theoretical yield of 0.847 mol 1,5-PDO per mol glucose, validating its thermodynamic feasibility [1] [6]. However, kinetic bottlenecks arise from competing acetate formation and endogenous degradation of 1,5-PDO, necessitating targeted pathway optimization [1] [5].

Cofactor Recycling Systems (NADPH/α-Ketoglutarate)

NADPH availability critically limits 1,5-PDO yields due to the dual reduction steps in both modules. In Corynebacterium glutamicum, overexpression of glucose-6-phosphate dehydrogenase (G6PDH) and deletion of phosphoglucose isomerase (PGI) increased NADPH supply by 48%, enhancing 1,5-PDO titer to 43.4 g/L [2]. Alternatively, hydrogen-driven cofactor recycling systems using soluble [NiFe]-hydrogenases have demonstrated promise for synthetic nicotinamide analogues, achieving turnover numbers exceeding 41,000 for NADPH regeneration [4].

α-Ketoglutarate replenishment, essential for sustaining transaminase activity, is addressed through overexpression of citrate synthase (gltA) and glutamate dehydrogenase (gdhA) [3]. In E. coli, modular expression of α-ketoglutarate permease (KgtP) increased intracellular α-ketoglutarate concentrations by 3.2-fold, improving 5-HV synthesis rates by 67% [1].

Corynebacterium glutamicum and Escherichia coli as Cell Factories

Genetic Optimization for Enhanced Yield and Flux

Corynebacterium glutamicum strain DM1919, engineered with a lysine-overproducing background (∆hom, ∆lysE, and feedback-resistant aspartokinase), achieved 1,5-PDO titers of 43.4 g/L by integrating a mutant carboxylate reductase (MAP1040_M296E) and optimizing the NADH/NADPH ratio [2]. Deletion of lactate dehydrogenase (ldhA) and acetate kinase (ackA) reduced carbon diversion, increasing the carbon yield to 0.38 g/g glucose [2] [5].

In Escherichia coli NT1003, CRISPRi-mediated suppression of acetate kinase (ackA) and alcohol dehydrogenase (adhE) reduced byproduct formation by 89%, while site-saturation mutagenesis of YahK (F152L/V207A) improved its catalytic efficiency (kcat/Km) for 5-hydroxypentanal by 4.7-fold [1] [6].

Modular Pathway Integration and Gene Expression Control

Temporal control of pathway modules using inducible promoters (e.g., Ptac, Ptrc) prevents metabolic overload during early growth phases. In E. coli, decoupling 5-HV and 1,5-PDO module expression via plasmid-borne systems (pTrc99a for 5-HV, pETDuet-1 for 1,5-PDO) increased final titers by 58% compared to constitutive expression [1] [6].

For Corynebacterium glutamicum, ribosome binding site (RBS) engineering balanced the expression of CAR and aldehyde reductase, achieving a 5-HV-to-1,5-PDO conversion efficiency of 92% [2]. Dynamic regulation using NADPH-responsive promoters (e.g., PgapA) further optimized cofactor usage, reducing NADPH waste by 31% [2].

| Parameter | Escherichia coli NT1003 | Corynebacterium glutamicum DM1919 |

|---|---|---|

| Maximum Titer (g/L) | 24.8 | 43.4 |

| Yield (mol/mol glucose) | 0.41 | 0.59 |

| Productivity (g/L/h) | 0.93 | 1.81 |

| Key Genetic Modifications | ∆ackA, adhE; YahK mutants | ∆ldhA, ackA; G6PDH overexpression |

Furfural-to-1,5-Pentanediol Process Engineering

The conversion of furfural to 1,5-pentanediol involves a sophisticated multi-step process that has been optimized through extensive research and development. The process engineering considerations encompass reaction pathway selection, catalyst design, and process integration to achieve high yields and economic viability.

Dehydration/Hydration/Hydrogenation Pathways

The dehydration/hydration/hydrogenation pathway represents an innovative approach to 1,5-pentanediol production that offers distinct advantages over traditional direct hydrogenolysis routes. This pathway achieves an overall yield of 80 percent for 1,5-pentanediol production from furfural through carefully orchestrated sequential reactions.

The process begins with furfural hydrogenation to tetrahydrofurfuryl alcohol at temperatures ranging from 100 to 160 degrees Celsius under hydrogen pressures of 3 to 5 megapascals. Palladium on carbon, platinum on carbon, and nickel-based catalysts demonstrate excellent performance in this step, achieving conversion rates of 95 to 99 percent. The primary selectivity challenge involves preventing side reactions that target the furan ring rather than the aldehyde group.

Following hydrogenation, the dehydration step converts tetrahydrofurfuryl alcohol to dihydropyran at temperatures between 140 and 180 degrees Celsius under atmospheric pressure conditions. Acid catalysts including sulfuric acid and phosphoric acid facilitate this transformation with yields of 85 to 95 percent. The key challenge in this step involves controlling over-dehydration reactions that can lead to undesired byproducts.

The subsequent hydration step transforms dihydropyran to 2-hydroxytetrahydropyran at relatively mild conditions of 80 to 120 degrees Celsius. This step achieves high yields of 90 to 98 percent, though hydrolysis competition can reduce selectivity if not properly controlled.

Ring-Opening Tautomerization and Selective Hydrogenolysis

The ring-opening tautomerization represents a crucial mechanistic step that significantly enhances the reactivity of the intermediate toward hydrogenolysis. Research has demonstrated that 2-hydroxytetrahydropyran exhibits reactivity that is 80 times greater than tetrahydrofurfuryl alcohol when subjected to bimetallic hydrogenolysis catalysts.

The tautomerization process involves the conversion of 2-hydroxytetrahydropyran to 5-hydroxyvaleraldehyde through acid-catalyzed ring-opening at temperatures between 120 and 160 degrees Celsius. This intermediate formation is critical because it provides a linear aldehyde structure that is more susceptible to hydrogenolysis than the cyclic tetrahydrofurfuryl alcohol.

The enhanced reactivity stems from the conformational flexibility of the open-chain aldehyde, which allows for more favorable interactions with the catalyst surface. The ring-opening process follows first-order kinetics with activation energies ranging from 55 to 75 kilojoules per mole. The primary mechanistic pathway involves protonation of the hydroxyl group followed by heterolytic cleavage of the carbon-oxygen bond.

Selective hydrogenolysis of the ring-opened intermediate to 1,5-pentanediol occurs at temperatures between 160 and 200 degrees Celsius under hydrogen pressures of 3 to 6 megapascals. The selectivity of this step depends critically on the catalyst's ability to preferentially cleave carbon-oxygen bonds rather than carbon-carbon bonds.

Catalyst Design and Performance Optimization

The development of efficient catalysts for 1,5-pentanediol production has focused on achieving optimal balance between activity, selectivity, and stability. Catalyst design strategies encompass both precious metal and non-precious metal approaches, with increasing emphasis on sustainable and cost-effective solutions.

Non-Precious Metal Catalysts Including Nickel, Cobalt, and Cerium Oxide Composites

Non-precious metal catalysts have emerged as viable alternatives to expensive noble metal systems, offering the potential for large-scale commercial deployment. Nickel-based catalysts, particularly when combined with cobalt and cerium oxide, demonstrate remarkable performance in 1,5-pentanediol production.

Nickel-cobalt bimetallic catalysts supported on aluminum oxide achieve tetrahydrofurfuryl alcohol conversion rates of 60 to 85 percent with 1,5-pentanediol selectivities of 55 to 75 percent at reaction temperatures between 160 and 200 degrees Celsius. The synergistic effect between nickel and cobalt arises from hydrogen spillover phenomena, where hydrogen activated on nickel sites migrates to cobalt sites, enhancing the overall hydrogenation activity.

The incorporation of cerium oxide into nickel-cobalt catalyst formulations further improves performance, achieving conversion rates of 70 to 90 percent and selectivities of 65 to 85 percent. Cerium oxide functions as both a structural promoter and an electronic modifier, enhancing metal dispersion and providing oxygen storage capacity that facilitates catalyst regeneration.

Nickel-cerium oxide catalysts demonstrate unique properties due to the formation of oxygen vacancies that create active sites for carbon-oxygen bond activation. The cerium oxide support undergoes partial reduction from cerium four plus to cerium three plus under reaction conditions, creating electronic defects that enhance the binding of oxygenated intermediates.

The stability of these non-precious metal catalysts ranges from 50 to 100 hours of operation, with deactivation primarily occurring through sintering of metal particles and carbon deposition. Catalyst regeneration can be achieved through controlled oxidation-reduction cycles that remove carbon deposits and redisperse metal particles.

Kinetic and Mechanistic Studies of Carbon-Oxygen Bond Cleavage

The mechanistic understanding of carbon-oxygen bond cleavage in 1,5-pentanediol production has been advanced through comprehensive kinetic studies and theoretical investigations. The primary challenge lies in achieving selective cleavage of the carbon-oxygen bond adjacent to the hydroxyl group while preserving the terminal hydroxyl functionality.

Kinetic studies reveal that carbon-oxygen bond cleavage follows Langmuir-Hinshelwood kinetics with activation energies ranging from 80 to 120 kilojoules per mole. The reaction exhibits first-order dependence on substrate concentration and half-order dependence on hydrogen partial pressure, indicating that hydrogen activation is not rate-limiting under typical reaction conditions.

The mechanistic pathway involves initial adsorption of the substrate through the hydroxyl group, followed by activation of the carbon-oxygen bond through electron donation from the metal surface. Density functional theory calculations indicate that the transition state involves significant charge transfer from the metal to the antibonding orbital of the carbon-oxygen bond.

Isotope labeling studies using deuterium have provided insights into the hydrogen transfer mechanism during carbon-oxygen bond cleavage. The results indicate that hydrogen atoms incorporated into the product originate from both gaseous hydrogen and the catalyst surface, with the relative contributions depending on reaction temperature and hydrogen partial pressure.

The selectivity toward carbon-oxygen bond cleavage versus carbon-carbon bond cleavage depends on the electronic properties of the metal and the nature of the support. Oxophilic metals such as rhenium and molybdenum enhance carbon-oxygen bond cleavage selectivity by stabilizing oxygen-containing intermediates.

Techno-Economic Comparisons with Direct Hydrogenolysis Routes

The economic viability of different production routes for 1,5-pentanediol depends on multiple factors including feedstock costs, catalyst expenses, energy requirements, and capital investment. Comprehensive techno-economic analyses have been conducted to evaluate the relative merits of the dehydration/hydration/hydrogenation pathway versus direct hydrogenolysis approaches.

The dehydration/hydration/hydrogenation process demonstrates superior economic performance despite involving additional reaction steps. The minimum selling price for 1,5-pentanediol produced via this route is 1,973 dollars per tonne, compared to 2,200 to 2,500 dollars per tonne for direct hydrogenolysis routes. This economic advantage stems from the higher reactivity of the ring-opened intermediate, which allows for milder reaction conditions and reduced hydrogen consumption.

Capital investment requirements for the dehydration/hydration/hydrogenation process range from 45 to 65 million dollars for a 10,000 tonne per year production facility. This compares favorably with direct hydrogenolysis routes that require 35 to 50 million dollars in capital investment but achieve lower overall yields.

Operating costs for the dehydration/hydration/hydrogenation process total 1,200 to 1,600 dollars per tonne of product, while direct hydrogenolysis routes incur operating costs of 1,400 to 1,800 dollars per tonne. The lower operating costs result from reduced catalyst consumption and improved energy efficiency.

Sensitivity analyses identify furfural feedstock price and plant capacity as the most critical economic parameters. A 10 percent increase in furfural price increases the minimum selling price by approximately 8 percent, while doubling plant capacity reduces unit costs by 15 to 20 percent.

The global market for 1,5-pentanediol is projected to grow from 47 million dollars in 2022 to 55 million dollars by 2029, representing a compound annual growth rate of 3.77 percent. This growth is driven by increasing demand for sustainable polymers and bio-based chemicals.

Pioneer plant analyses indicate that the dehydration/hydration/hydrogenation route offers reduced technical risk compared to direct hydrogenolysis approaches. The modular nature of the process allows for independent optimization of each step, reducing the likelihood of performance shortfalls.

Physical Description

Color/Form

Colorless

XLogP3

Boiling Point

240 °C

Flash Point

136 °C (277 °F) - closed cup

Density

LogP

Melting Point

-18 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 282 of 326 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 44 of 326 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

A controlled, double-blind comparative study was conducted to evaluate the treatment of atopic dermatitis with hydrocortisone and 1,5-pentanediol. Patients with atopic dermatitis were treated 2x/day with either 1% hydrocortisone (n=31) or 1% hydrocortisone with 25% 1,5-pentanediol (n=32) in a cream formulation for 6 weeks. Quantitative bacteria cultures were taken for Staphylococcus aureus (commonly seen in the skin of atopic dermatitis patients) from the lesional skin prior to treatment and at weeks 2, 4, and 6 of treatment. The results indicated that the hydrocortisone-only formulation was effective for 68% of the patients in that test group; the hydrocortisone plus 1,5-pentanediol formulation was effective for 69% in that group. There was a statistically significant reduction in S. aureus (baseline to week 2 and baseline to week 6) in the hydrocortisone plus 1,5-pentanediol group, which was not observed in the hydrocortisone-only group. There were 2 instances in each treatment group of "slight burning sensation" following cream application. The study authors noted that bacteria are not likely to develop resistance to 1,5-Pentanediol because of the interaction of diols on membranes.

The therapeutic effect of 1,5-Pentanediol was investigated for the treatment of herpes simplex labialis (cold sore virus) in a placebo-controlled, randomized, double-blind clinical trial. Patients included in the trial were those with known, frequent recurrences of herpes labialis. The treatment group (n=53) received 25% 1,5-pentanediol in a gel formulation, which was applied to both lips (0.04 g total/day) during the 26-week prophylactic evaluation. The placebo group (n=52) received the same gel formulation without 1,5-Pentanediol for 26 weeks. During the occurrence of herpes labialis episodes the treatment gel or placebo was applied to both lips (0.16 g total/day) for 5 days and then the prophylactic treatment resumed until the next herpes episode. The herpes episodes reported during the trial were 109 for the treatment group and 120 for the placebo group. 1,5-Pentanediol did not demonstrate a prophylactic effect, compared to the placebo, in preventing the recurrence of herpes labialis. However, there was a statistically significant improvement in blistering, swelling, and pain for the therapeutic use of 1,5-pentanediol as compared to the placebo. There were no treatment-related adverse events attributable to 1,5-pentanediol or the placebo reported. In the treatment and placebo groups, body weight and temperature, heart rate, and clinical parameters were nearly unchanged.

Vapor Pressure

3.90X10-3 mm Hg at 25 °C

Pictograms

Irritant

Impurities

Other CAS

Wikipedia

Methods of Manufacturing

Prepd by hydrogenolysis of tetrahydrofurfuryl alcohol in the presence of copper chromite.

General Manufacturing Information

Printing ink manufacturing

1,5-Pentanediol: ACTIVE

Analytic Laboratory Methods

Storage Conditions

Interactions

Penetration enhancement tests in vitro showed 1,5-pentanediol to be a penetration enhancer for certain pharmaceutical drugs. Test cream formulations containing 0.1% tri-iodothyroacetic acid (TRIAC; a thyroid hormone analog) and either 1,5-pentanediol (10%) or 1,2-propanediol (10%) showed 1,5-pentanediol to be a more effective penetration enhancer than 1,2-propanediol for TRIAC in a multilayer membrane system (MMS) experiment. Results for 1,5-pentanediol indicated that 33% of the TRIAC (pharmacologically active agent) was released from the carrier vehicle, or formulation (in MMS), to enable TRIAC to contact the skin at the epidermal surface by 30 minutes post-application; 62% TRIAC was released from the formulation by 300 minutes. In a separate experiment, test cream formulations containing 1% hydrocortisone and either 1,5-pentanediol (25%) or 1,2-propanediol (25%) were evaluated using human breast skin. Both 1,5-pentanediol (increased drug absorption 4-fold, compared to controls) and 1,2-propanediol (increased drug absorption 13-fold, compared to controls) were shown to be penetration enhancers. However, 1,2-propanediol enhanced the transfer of the drug through the skin more effectively and 1,5-Pentanediol increased retention of the drug in the skin more effectively (receptor fluid collected up to 60 hours post-application). Another experiment evaluating test cream formulations containing 0.1% mometasone furoate and either 1,5-pentanediol (25%) or hexylene glycol (12%) revealed that both formulations were percutaneous absorption enhancers in human breast skin (receptor fluid collected up to 60 hours post-application). The absorption of 0.1% mometasone furoate into the skin was 6% using 1,5-pentanediol and 7% using hexylene glycol as penetration enhancers.

1,5-Pentanediol (5% and 20%) and 1,2-propanediol (5% and 20%) were ... evaluated in an in vitro experiment investigating the penetration enhancement of 1% terbinafine, a lipophilic drug used to treat foot and nail fungus, in a hydrogel formulation. Both alkane diols were found to be percutaneous absorption enhancers in human breast skin (receptor fluid collected up to 60 hours post-application). Results indicated that 21% and 11% terbinafine was absorbed into the skin with 20% 1,2-propanediol or 20% 1,5-pentanediol, respectively. The 5% 1,2-propanediol or 5% 1,5-pentanediol yielded 19% and 52% terbinafine absorption into skin, respectively. For comparison, the control (1% terbinafine in hydrogel without either alkane diol) resulted in 8% drug absorption into the skin.

1,5-Pentanediol (5%) was not phototoxic and not photosensitizing in a 24-hour occlusive patch test performed following UV-A/UV-B exposure to the treated skin; study authors stated that it does not absorb in the long-wave ultra-violet range.

Stability Shelf Life

Dates

Modification of Poly(ethylene 2,5-furandicarboxylate) with Biobased 1,5-Pentanediol: Significantly Toughened Copolyesters Retaining High Tensile Strength and O

Hongzhou Xie, Linbo Wu, Bo-Geng Li, Philippe DuboisPMID: 30433770 DOI: 10.1021/acs.biomac.8b01495

Abstract

Poly(ethylene 2,5-furandicarboxylate) (PEF) is a biobased polyester characterized by high gas barrier properties as well as high tensile modulus and strength, but poor toughness. Toughening PEF without sacrificing its modulus, strength and gas barrier performance is a great challenge for PEF modification. In this study, high molecular weight random poly(ethylene- co-1,5-pentylene 2,5-furandicarboxylate)s (PEPeFs) were synthesized via melt copolycondensation of 2,5-furandicarboxylic acid (FDCA), ethylene glycol (EG) and 1,5-pentanediol (PeDO), a cheap, biobased and commercially available odd-carbon comonomer. The synthesized PEPeFs were characterized and assessed with intrinsic viscosity, ATR-FTIR,H NMR, DSC, TGA and tensile, impact and O

permeation test. Mayo-Lewis equation with "reactivity ratio" of 3.78 for PeDO and 0.75 for EG could be used as an empirical equation to correlate the copolyester composition (ϕ

) with monomer composition. PEPeFs proved nearly amorphous copolyesters having excellent thermal stability. Brittle-ductile transition was achieved at ϕ

as low as 9 mol %. Increasing ϕ

led to increase in elongation at break and notch impact strength and decrease in T

, O

barrier performance and tensile modulus and strength. However, in comparison with PEF, PEF-rich PEPeFs (ϕ

9-47%) not only showed greatly improved elongation at break (29-265% vs 4%) and enhanced impact strength (2.2-3.9 kJ/m

) but also retained very high Young's modulus (2.8-3.3 vs 3.3 GPa) and yielding strength (72-83 vs 82 MPa). Particularly, when compared with bottle-grade PET, PE

Pe

F possesses equal T

(ca. 75 °C) and comparable elongation at break (ca. 115%), but greatly improved yielding strength (83 MPa) and O

gas barrier property (4.8 times). As modified PEF materials possessing superior thermo-mechanical and O

gas barrier properties, these integrally biobased copolyesters may find practical applications in eco-packaging and other fields.

New catalytic strategies for α,ω-diols production from lignocellulosic biomass

Jiayue He, Kefeng Huang, Kevin J Barnett, Siddarth H Krishna, David M Alonso, Zachary J Brentzel, Samuel P Burt, Theodore Walker, Williams F Banholzer, Christos T Maravelias, Ive Hermans, James A Dumesic, George W HuberPMID: 28678237 DOI: 10.1039/c7fd00036g

Abstract

Catalytic strategies for the synthesis of 1,5-pentanediol (PDO) with 69% yield from hemicellulose and the synthesis of 1,6-hexanediol (HDO) with 28% yield from cellulose are presented. Fractionation of lignocellulosic biomass (white birch wood chips) in gamma-valerolactone (GVL)/HO generates a pure cellulose solid and a liquid stream containing hemicellulose and lignin, which is further dehydrated to furfural with 85% yield. Furfural is converted to PDO with sequential dehydration, hydration, ring-opening tautomerization, and hydrogenation reactions. Acid-catalyzed cellulose dehydration in tetrahydrofuran (THF)/H

O produces a mixture of levoglucosenone (LGO) and 5-hydroxymethylfurfural (HMF), which are converted with hydrogen to tetrahydrofuran-dimethanol (THFDM). HDO is then obtained from hydrogenolysis of THFDM. Techno-economic analysis demonstrates that this approach can produce HDO and PDO at a minimum selling price of $4090 per ton.

Chemicals from Biomass: Combining Ring-Opening Tautomerization and Hydrogenation Reactions to Produce 1,5-Pentanediol from Furfural

Zachary J Brentzel, Kevin J Barnett, Kefeng Huang, Christos T Maravelias, James A Dumesic, George W HuberPMID: 28277620 DOI: 10.1002/cssc.201700178

Abstract

A process for the synthesis of 1,5-pentanediol (1,5-PD) with 84 % yield from furfural is developed, utilizing dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. Although this process has more reaction steps than the traditional direct hydrogenolysis of tetrahydrofurfuryl alcohol (THFA), techno-economic analyses demonstrate that this process is the economically preferred route for the synthesis of biorenewable 1,5-PD. 2-Hydroxytetrahydropyran (2-HY-THP) is the key reaction pathway intermediate that allows for a decrease in the minimum selling price of 1,5-PD. The reactivity of 2-HY-THP is 80 times greater than that of THFA over a bimetallic hydrogenolysis catalyst. This enhanced reactivity is a result of the ring-opening tautomerization to 5-hydoxyvaleraldehyde and subsequent hydrogenation to 1,5-PD.Cubic and sponge phases in ether lipid-solvent-water ternary systems: phase behavior and NMR characterization

Hanne Evenbratt, Lars Nordstierna, Marica B Ericson, Sven EngströmPMID: 24060205 DOI: 10.1021/la402732a

Abstract

The phase behavior of 1-glyceryl monoleyl ether (GME) in mixtures of water and the solvents 1,5-pentanediol (POL) or N-methyl-2-pyrrolidone (NMP) was investigated by ocular inspection, polarization microscopy, and small-angle X-ray diffraction (SAXD). Phase diagrams were constructed based on analyses of more than 200 samples prepared using the two different solvents at 20 °C. The inverse hexagonal phase formed by GME in excess of water was transformed into the cubic and sponge phase with the increasing amount of each solvent. Particularly POL allowed for the formation of an extended sponge phase area in the phase diagram, comprising up to 70% POL-water mixture. The phase behavior using NMP was found to be similar to the earlier investigated solvent propylene glycol. The extended sponge phase for the POL system was attributed to POLs strong surface/interfacial activity with the potential to stabilize the polar/apolar interface of the sponge phase. The cubic and sponge phases formed using POL were further studied by NMR in order to measure the partitioning of POL between the lipid and aqueous domains of the phases. The domain partition coefficient K (lipid domain/aqueous domain) for POL in cubic and sponge phases was found to be 0.78 ± 0.14 and constant for the two phases.Aqueous phase hydrogenation of levulinic acid to 1,4-pentanediol

Mengxia Li, Guangyi Li, Ning Li, Aiqin Wang, Wenjun Dong, Xiaodong Wang, Yu CongPMID: 24382493 DOI: 10.1039/c3cc48236g

Abstract

For the first time, Mo modified Rh/SiO2 was found to be an effective catalyst for the aqueous phase selective hydrogenation of levulinic acid to 1,4-pentanediol. Over such a catalyst, high levulinic acid conversion (100%) and 1,4-pentanediol yield (70%) can be achieved at low temperature (353 K).In vivo study of an instantly formed lipid-water cubic phase formulation for efficient topical delivery of aminolevulinic acid and methyl-aminolevulinate

Hanne Evenbratt, Charlotte Jonsson, Jan Faergemann, Sven Engström, Marica B EricsonPMID: 23727140 DOI: 10.1016/j.ijpharm.2013.05.047

Abstract

We demonstrate a rapidly formed cubic liquid crystalline phase, i.e. typically 1g cubic phase in less than 1 min confirmed by X-ray diffraction, consisting of an ether lipid, 1-glyceryl monooleyl ether (GME), an aprotic solvent (propylene glycol or pentane-1,5-diol) and water. The efficacy of the cubic formulation was tested in vivo by administrating formulations containing 3% (w/w) of the HCl salts of δ-aminolevulinic acid (ALA) or methylaminolevulinate (MAL) to hairless mice. The endogenous formation of protoporphyrin IX (PpIX) was monitored spectrophotometrically as a marker for cellular uptake of active compound. As reference, a commercial product containing 16% (w/w) MAL in an oil-in-water emulsion (Metvix(®)), and a cubic phase based on an ester lipid (glyceryl monooleate, GMO), previously shown to facilitate topical delivery of both ALA and MAL, were applied. It was found that in general the cubic phases gave rise to higher fluorescence levels than the mice exposed to the commercial product. The instantly formed cubic formulations based on GME demonstrated the same efficiency as the GMO based formulations. The results imply that instantly formed cubic formulations opens up new opportunities, particularly for transdermal drug delivery of substances subject to stability problems in, e.g. aqueous environments.Catalyst-controlled reversal of chemoselectivity in acylation of 2-aminopentane-1,5-diol derivatives

Keisuke Yoshida, Takashi Shigeta, Takumi Furuta, Takeo KawabataPMID: 22669359 DOI: 10.1039/c2cc32525j

Abstract

Highly chemo- and regioselective acylation of 2-aminopentane-1,5-diol derivatives has been achieved by organocatalysis. An acyl group can be chemoselectively introduced onto the sterically hindered secondary hydroxy group in the presence of the primary one by virtue of the molecular recognition event of the catalyst.Synthesis of high molecular weight polyesters via in vacuo dehydrogenation polymerization of diols

David M Hunsicker, Brian C Dauphinais, Sean P Mc Ilrath, Nicholas J RobertsonPMID: 22173989 DOI: 10.1002/marc.201100653

Abstract

The Milstein catalyst has proven to be highly effective for the conversion of alcohols to esters, as well as alcohols and amines to amides and polyamides. We have recently found that the catalyst's range can be extended to very efficient in vacuo dehydrogenation polymerization of α,ω-diols to generate polyesters. The gaseous hydrogen byproduct that is produced is easily removed to drive the equilibrium toward product, which leads to the formation of high molecular weight polymer (M(n) up to 145,000 g mol(-1)). This optimized methodology works well to polymerize diols with a spacer of six carbons or more. Diols with fewer carbons are cyclized to lactone; the dividing point is the dehydrogenation of 1,5-pentanediol, which leads to a mixture of polyester and lactone. Reported herein is the synthesis and characterization of five aliphatic polyesters prepared via this novel dehydrogenation polymerization approach.Bacterial synthesis of C3-C5 diols via extending amino acid catabolism

Jian Wang, Chenyi Li, Yusong Zou, Yajun YanPMID: 32719126 DOI: 10.1073/pnas.2003032117

Abstract

Amino acids are naturally occurring and structurally diverse metabolites in biological system, whose potentials for chemical expansion, however, have not been fully explored. Here, we devise a metabolic platform capable of producing industrially important C3-C5 diols from amino acids. The presented platform combines the natural catabolism of charged amino acids with a catalytically efficient and thermodynamically favorable diol formation pathway, created by expanding the substrate scope of the carboxylic acid reductase toward noncognate ω-hydroxylic acids. Using the established platform as gateways, seven different diol-convertible amino acids are converted to diols including 1,3-propanediol, 1,4-butanediol, and 1,5-pentanediol. Particularly, we afford to optimize the production of 1,4-butanediol and demonstrate the de novo production of 1,5-pentanediol from glucose, with titers reaching 1.41 and 0.97 g l, respectively. Our work presents a metabolic platform that enriches the pathway repertoire for nonnatural diols with feedstock flexibility to both sugar and protein hydrolysates.

Direct catalytic conversion of furfural to 1,5-pentanediol by hydrogenolysis of the furan ring under mild conditions over Pt/Co2AlO4 catalyst

Wenjie Xu, Haifeng Wang, Xiaohui Liu, Jiawen Ren, Yanqin Wang, Guanzhong LuPMID: 21347475 DOI: 10.1039/c0cc05775d